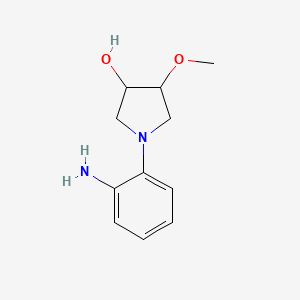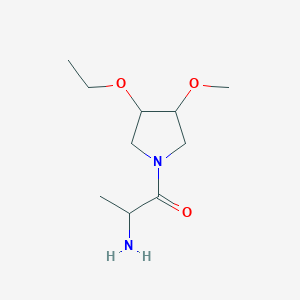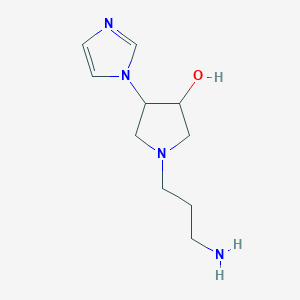
4-(1-アミノエチル)-2-フェニルチアゾール塩酸塩
説明
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H13ClN2S and its molecular weight is 240.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化活性
チアゾール誘導体は、抗酸化物質として作用することがわかっています . 抗酸化物質とは、環境やその他のストレスに対する反応として体内で生成される不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を予防または遅らせることができる物質です。
鎮痛活性
チアゾール骨格に関連する化合物は、鎮痛(痛みを和らげる)作用を示すことがわかっています . このことは、それらを新しい疼痛管理薬の開発のための候補物質にしています。
抗炎症活性
チアゾール誘導体は、抗炎症作用を示すこともわかっています . それらは、関節炎などの炎症を特徴とする疾患の治療に潜在的に使用できる可能性があります。
抗菌活性
チアゾール誘導体は、抗菌活性を示しており、新しい抗菌薬の開発のための候補物質となっています . たとえば、スルファチアゾールはチアゾール誘導体の抗菌薬です .
抗ウイルス活性
チアゾール誘導体は、抗ウイルス作用を示すことがわかっています . たとえば、抗レトロウイルス薬のリトナビルは、チアゾール部分を有しています .
抗腫瘍または細胞毒性活性
チアゾール誘導体は、抗腫瘍または細胞毒性作用を示すことがわかっています . このことは、それらを新しい癌治療薬の開発のための候補物質にしています。
神経保護活性
チアゾール誘導体は、神経保護作用を示すことがわかっています . このことは、それらを神経変性疾患の治療に潜在的に使用できる可能性を示唆しています。
抗痙攣活性
チアゾール誘導体は、抗痙攣作用を示すことがわかっています . このことは、それらをてんかんなどのけいれんを特徴とする疾患の治療に潜在的に使用できる可能性を示唆しています。
作用機序
Target of Action
Compounds containing thiazole and imidazole rings, which are present in this compound, have been reported to exhibit a broad range of biological activities . They have been used as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole and imidazole derivatives interact with their targets in various ways, leading to their wide range of biological activities .
Biochemical Pathways
Thiazole and imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole and imidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they can have various molecular and cellular effects .
生化学分析
Biochemical Properties
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins often involves binding to specific sites, altering the protein’s conformation and function. These interactions are crucial for its biological activity and potential therapeutic applications.
Cellular Effects
The effects of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it can inhibit the growth of certain bacterial cells by disrupting their metabolic processes . Additionally, it affects gene expression by binding to DNA or interacting with transcription factors, thereby regulating the transcription of specific genes.
Molecular Mechanism
At the molecular level, 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride exerts its effects through several mechanisms. It binds to enzymes and proteins, inhibiting or activating their activity. This binding can lead to conformational changes in the biomolecules, affecting their function. The compound also influences gene expression by interacting with DNA or transcription factors, leading to changes in the transcription of specific genes. These molecular interactions are critical for its biological activity and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can also result in changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial activity. At high doses, it can cause toxic or adverse effects, including damage to cellular structures and disruption of metabolic processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit certain bacterial enzymes, disrupting their metabolic processes and leading to cell death . These interactions are essential for its antimicrobial activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. For instance, it can be transported into bacterial cells via specific transporters, where it exerts its antimicrobial effects . These interactions are crucial for its therapeutic potential and effectiveness.
Subcellular Localization
The subcellular localization of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride affects its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it can localize to the bacterial cell membrane, where it disrupts membrane integrity and inhibits cell growth . These localization patterns are essential for its biological activity and potential therapeutic applications.
特性
IUPAC Name |
1-(2-phenyl-1,3-thiazol-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-8(12)10-7-14-11(13-10)9-5-3-2-4-6-9;/h2-8H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXSUSNFNKBUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


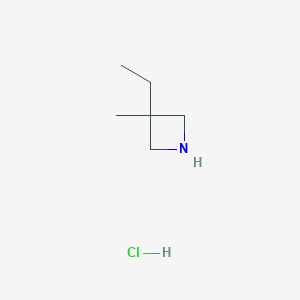
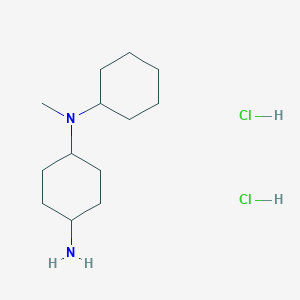


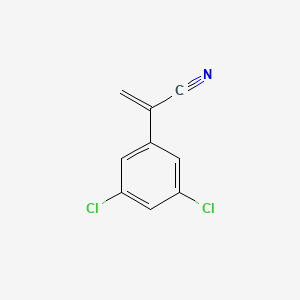

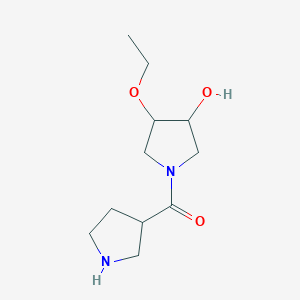
![3-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477991.png)
![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-3-oxopropanenitrile](/img/structure/B1477992.png)

